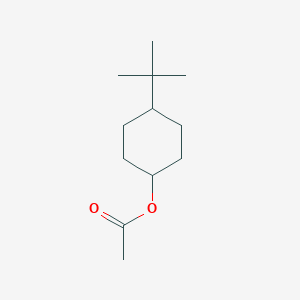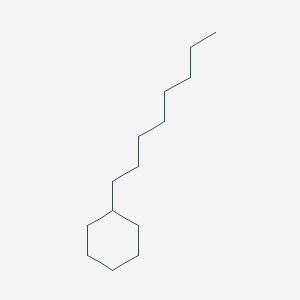
1-Nicotinoyl-4-phenyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nicotinoyl-4-phenyl-2-pyrrolidinone (NPP) is a chemical compound that belongs to the class of pyrrolidinones. It is known for its diverse pharmacological properties and is widely studied for its potential therapeutic applications. NPP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can prevent oxidative damage to cells. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, which can help to alleviate inflammation. This compound has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress-induced damage. Additionally, this compound has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
实验室实验的优点和局限性
1-Nicotinoyl-4-phenyl-2-pyrrolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and its biological activity has been well-established. This compound also has low toxicity, which makes it a safe compound to use in experiments. However, there are some limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
未来方向
There are several future directions for the study of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone. One potential area of research is the development of this compound-based therapies for inflammatory diseases and cancer. Additionally, the mechanism of action of this compound could be further investigated to better understand its biological activity. The development of new synthesis methods for this compound could also be explored to improve its solubility and ease of use in lab experiments. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for a variety of diseases.
合成方法
1-Nicotinoyl-4-phenyl-2-pyrrolidinone can be synthesized through various methods, including the reaction of nicotinic acid and phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 2-acetylpyrrole and phenylhydrazine in the presence of acetic acid and sulfuric acid. The synthesis of this compound using these methods has been well-established and widely used in the laboratory.
科学研究应用
1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, this compound has been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
属性
CAS 编号 |
137427-83-9 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-phenyl-1-(pyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-14(12-5-2-1-3-6-12)11-18(15)16(20)13-7-4-8-17-10-13/h1-8,10,14H,9,11H2 |
InChI 键 |
XDIBPFPBFNGMGH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
溶解度 |
34.8 [ug/mL] |
同义词 |
1-Nicotinoyl-4-phenyl-2-pyrrolidinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



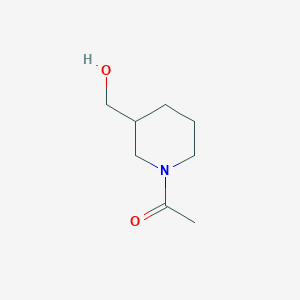
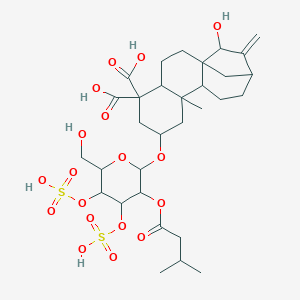

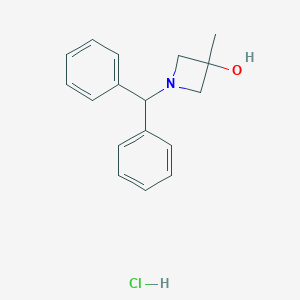

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
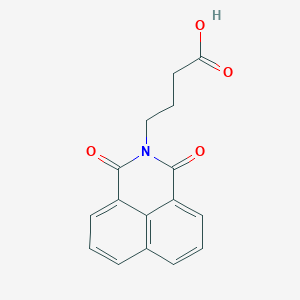
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)
